

Application Note: Synthesis of 2-(Benzylxy)-N,N-dimethylbenzamide via Amide Coupling

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Compound of Interest

Compound Name: 2-(Benzylxy)-N,N-dimethylbenzamide

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Abstract

This application note provides a detailed experimental procedure for the synthesis of **2-(Benzylxy)-N,N-dimethylbenzamide** through the amide coupling of 2-(benzylxy)benzoic acid and dimethylamine. The protocol utilizes the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA). This method offers a reliable and straightforward approach for the formation of the target amide, a valuable building block in medicinal chemistry and organic synthesis. This document includes a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the experimental workflow.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry for the construction of biologically active molecules. The synthesis of substituted benzamides is of significant interest as this motif is present in numerous therapeutic agents. **2-(Benzylxy)-N,N-dimethylbenzamide** serves as a versatile intermediate, incorporating a protected phenol and a dimethylamide functionality, which can be further elaborated in multi-step syntheses. This application note describes a robust protocol for its preparation using a

HATU-mediated amide coupling reaction. HATU is a widely used uronium-based coupling reagent known for its high efficiency, fast reaction times, and suppression of racemization.

Data Presentation

The following table summarizes the key reactants and their physicochemical properties, as well as the expected properties of the product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State	Melting Point (°C)	Boiling Point (°C)
2-(BenzylOxy)benzoic acid	C ₁₄ H ₁₂ O ₃	228.24	White solid	73-77	N/A
Dimethylamine (2M in THF)	C ₂ H ₇ N	45.08	Solution in THF	-93	7-9 (neat)
HATU	C ₁₀ H ₁₅ F ₆ N ₆ O ₂ P	380.23	White solid	184-186 (dec.)	N/A
N,N-Diisopropylethylamine	C ₈ H ₁₉ N	129.24	Colorless liquid	-50	126.5
2-(BenzylOxy)-N,N-dimethylbenzamide	C ₁₆ H ₁₇ NO ₂	255.31	Expected solid/oil	Not available	Not available

Experimental Protocols

Materials and Equipment

- 2-(BenzylOxy)benzoic acid (≥97%)
- Dimethylamine solution (2.0 M in THF)

- HATU ($\geq 98\%$)
- N,N-Diisopropylethylamine (DIPEA) ($\geq 99.5\%$)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography (230-400 mesh)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Argon or nitrogen gas inlet
- Syringes and needles
- Rotary evaporator
- Standard laboratory glassware for workup and chromatography

Synthesis of 2-(Benzylxy)-N,N-dimethylbenzamide

Reaction Setup:

- To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-(benzylxy)benzoic acid (1.0 eq).
- Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M).
- To the stirred solution, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

- Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
- Slowly add a 2.0 M solution of dimethylamine in THF (1.2 eq) to the reaction mixture.

Reaction and Workup:

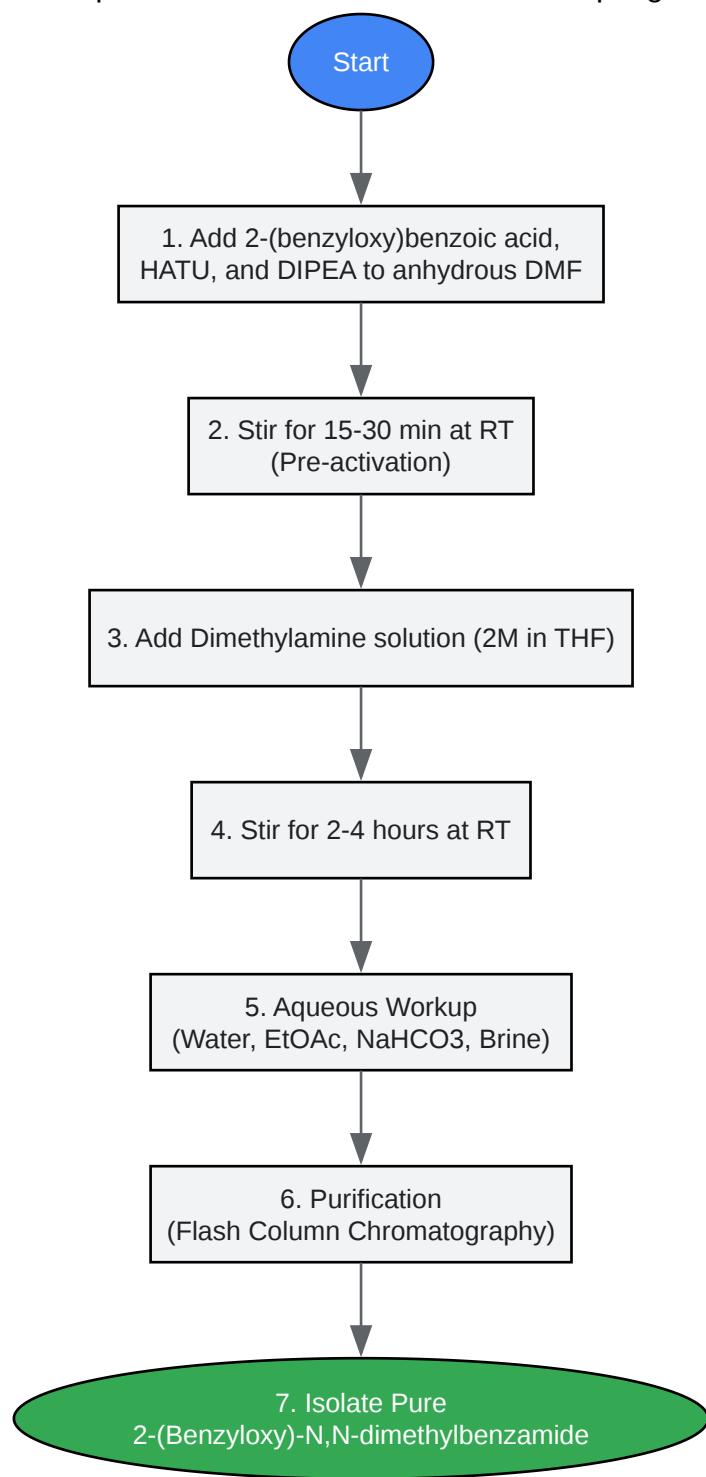
- Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification:

- Purify the crude product by flash column chromatography on silica gel.
- Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure **2-(Benzyl)-N,N-dimethylbenzamide**.
- Combine the fractions containing the product and remove the solvent under reduced pressure.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Mandatory Visualization

Experimental Workflow for Amide Coupling

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Caption: A flowchart illustrating the key steps in the synthesis of **2-(Benzyl)-N,N-dimethylbenzamide**.

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